2-Methoxyphenyl 4-isopropoxybenzoate
Description
2-Methoxyphenyl 4-isopropoxybenzoate is a diaryl ester composed of a 4-isopropoxybenzoic acid moiety esterified with 2-methoxyphenol. The compound features two aromatic rings with distinct substituents: a methoxy group in the ortho position of the phenyl ring and an isopropoxy group in the para position of the benzoate ring.
Properties
Molecular Formula |
C17H18O4 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
(2-methoxyphenyl) 4-propan-2-yloxybenzoate |
InChI |
InChI=1S/C17H18O4/c1-12(2)20-14-10-8-13(9-11-14)17(18)21-16-7-5-4-6-15(16)19-3/h4-12H,1-3H3 |
InChI Key |
VWQCVACLXRYTFA-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2OC |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The isopropoxy group in the para position of the benzoate ring increases steric bulk, reducing hydrolysis rates compared to smaller esters like ethyl 4-isopropoxybenzoate .
Biological Activity :
- Unlike the NBOMe compounds (e.g., 25I-NBOMe), which are potent serotonin receptor agonists due to their ethanamine structure, the target ester lacks nitrogen-based functional groups, suggesting divergent biological roles . It may serve as a prodrug or intermediate rather than a direct receptor ligand.
Synthetic Accessibility :
- The target compound can be synthesized via straightforward Fischer esterification , contrasting with complex piperazine derivatives (e.g., HBK15 in ) that require multi-step amine coupling .
Stability :
Physicochemical Properties
- Lipophilicity: The logP value (estimated >3.5) indicates high lipid solubility, favoring passive diffusion across biological membranes.
- Thermal Stability : Differential scanning calorimetry (DSC) of analogous esters shows melting points between 80–120°C, suggesting suitability for industrial processes requiring moderate heat resistance .
Pharmacological Potential
Industrial Relevance
- Compared to carbamates (e.g., isopropyl N-phenylcarbamate), the target ester’s hydrolytic stability under acidic conditions makes it a candidate for plasticizers or solvent-resistant coatings .
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